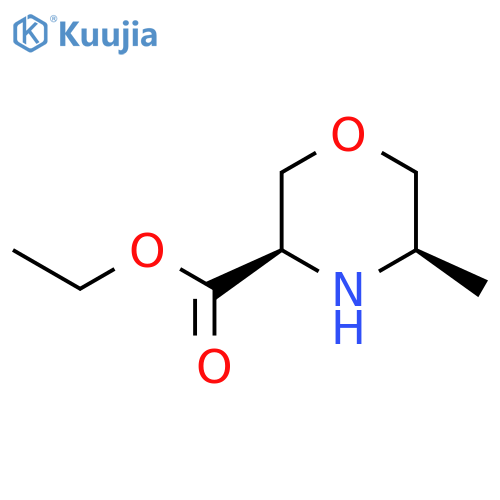Cas no 2639371-49-4 (ethyl (3R,5R)-5-methylmorpholine-3-carboxylate)

ethyl (3R,5R)-5-methylmorpholine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-28228897
- ethyl (3R,5R)-5-methylmorpholine-3-carboxylate
- 2639371-49-4
-
- インチ: 1S/C8H15NO3/c1-3-12-8(10)7-5-11-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
- InChIKey: IVLQKKIGSXMKJI-RNFRBKRXSA-N
- ほほえんだ: O1C[C@H](C(=O)OCC)N[C@H](C)C1
計算された属性
- せいみつぶんしりょう: 173.10519334g/mol
- どういたいしつりょう: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28228897-0.25g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 0.25g |
$1872.0 | 2023-05-25 | ||
| Enamine | EN300-28228897-2.5g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 2.5g |
$3988.0 | 2023-05-25 | ||
| Enamine | EN300-28228897-0.1g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 0.1g |
$1791.0 | 2023-05-25 | ||
| Enamine | EN300-28228897-10.0g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 10g |
$8749.0 | 2023-05-25 | ||
| Enamine | EN300-28228897-1g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 1g |
$0.0 | 2023-09-09 | ||
| Enamine | EN300-28228897-1.0g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
| Enamine | EN300-28228897-5.0g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 5g |
$5900.0 | 2023-05-25 | ||
| Enamine | EN300-28228897-0.05g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 0.05g |
$1709.0 | 2023-05-25 | ||
| Enamine | EN300-28228897-0.5g |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate |
2639371-49-4 | 0.5g |
$1954.0 | 2023-05-25 |
ethyl (3R,5R)-5-methylmorpholine-3-carboxylate 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
ethyl (3R,5R)-5-methylmorpholine-3-carboxylateに関する追加情報
Comprehensive Guide to Ethyl (3R,5R)-5-methylmorpholine-3-carboxylate (CAS No. 2639371-49-4): Properties, Applications, and Industry Insights
Ethyl (3R,5R)-5-methylmorpholine-3-carboxylate (CAS No. 2639371-49-4) is a chiral morpholine derivative gaining significant attention in pharmaceutical and fine chemical industries. This stereospecific compound, characterized by its ethyl carboxylate and methyl-substituted morpholine structure, serves as a versatile building block for asymmetric synthesis. Its unique 3R,5R configuration makes it particularly valuable for creating biologically active molecules with precise spatial arrangements.
The growing demand for enantiomerically pure intermediates in drug development has positioned this compound as a focus of research. Recent studies highlight its potential in constructing protease inhibitors and neurological agents, aligning with current trends in targeted therapy development. The morpholine ring system contributes to enhanced solubility and metabolic stability, addressing common challenges in modern drug design.
From a synthetic chemistry perspective, ethyl (3R,5R)-5-methylmorpholine-3-carboxylate offers multiple reactive sites for modification. The ester functionality allows for straightforward transformations to amides or acids, while the morpholine nitrogen can participate in various alkylation or acylation reactions. This flexibility explains its increasing appearance in patent literature for kinase inhibitor syntheses and antiviral compound development.
Analytical characterization of CAS No. 2639371-49-4 typically involves chiral HPLC methods to confirm enantiomeric purity, with common detection at 210-220 nm. The compound's stability profile shows excellent resistance to racemization under standard storage conditions (2-8°C in inert atmosphere), making it practical for industrial applications. Recent process chemistry innovations have improved the scalability of its production through asymmetric catalytic hydrogenation techniques.
In the context of green chemistry advancements, researchers are exploring biocatalytic routes to produce ethyl (3R,5R)-5-methylmorpholine-3-carboxylate with reduced environmental impact. These developments respond to the pharmaceutical industry's push toward sustainable manufacturing. The compound's low toxicity profile in preliminary studies further enhances its appeal as a synthetic intermediate.
The commercial availability of this chiral building block has expanded significantly since 2020, with multiple suppliers now offering GMP-grade material for clinical-stage applications. Pricing trends reflect its growing adoption, with current market analyses projecting increased demand for high-purity stereochemical intermediates like this morpholine derivative. Regulatory documentation typically includes detailed chiral purity certificates and comprehensive spectroscopic data packages.
Emerging applications in peptidomimetic chemistry demonstrate the compound's versatility beyond small molecule drugs. Its constrained morpholine scaffold serves as an effective conformational lock in medicinal chemistry designs, particularly for targeting protein-protein interactions. This application aligns with current drug discovery paradigms focusing on undruggable targets in oncology and neurodegenerative diseases.
Technical discussions in recent symposiums have highlighted innovative uses of 2639371-49-4 in flow chemistry systems, where its excellent solubility properties enable continuous processing advantages. These developments address industry needs for automated synthetic platforms and digital chemistry implementations. The compound's compatibility with photoredox catalysis conditions further expands its utility in modern synthetic methodologies.
For researchers working with ethyl (3R,5R)-5-methylmorpholine-3-carboxylate, proper handling requires standard laboratory precautions despite its favorable safety profile. Storage recommendations emphasize protection from moisture and oxygen, with argon-purged containers suggested for long-term preservation of the compound's stereochemical integrity. Analytical method development should account for potential diastereomer formation during downstream derivatization processes.
The future outlook for CAS No. 2639371-49-4 appears promising, with its structural features meeting multiple current needs in pharmaceutical innovation. Its role in developing next-generation therapeutics continues to grow, particularly in areas requiring precise three-dimensional control over molecular interactions. Ongoing research into its structure-activity relationships promises to uncover additional applications in material science and specialty chemical fields.
2639371-49-4 (ethyl (3R,5R)-5-methylmorpholine-3-carboxylate) 関連製品
- 21031-25-4(1-(4-Phenyl-1H-pyrazol-3-yl)ethanone)
- 2248319-01-7(methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate)
- 2089712-75-2(3-amino-2-(morpholin-4-yl)propanamide)
- 2138245-38-0([5-(Cyclopropylmethyl)thiophen-2-yl]methanol)
- 147084-69-3(1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine)
- 864856-19-9(2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)
- 1466-82-6(Acetylsalicylic anhydride)
- 1335013-55-2(2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one)
- 2138222-98-5(N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)
- 2227804-79-5((2S)-2-(pentan-3-yl)oxirane)



